

# Technical Support Center: Ca-in-Olivine Thermometry

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## *Compound of Interest*

Compound Name: *Olivine*

Cat. No.: *B12688019*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Ca-in-**olivine** thermometry experiments.

## Troubleshooting Guide

This guide addresses specific issues that can arise during the application of Ca-in-**olivine** thermometry, providing potential causes and recommended solutions.

Problem	Possible Causes	Recommended Solutions
Inconsistent or variable Ca measurements within a single olivine grain	<p>1. Analytical imprecision: Standard deviation of measurements is high. 2. Secondary Ca fluorescence: The electron beam excites Ca in adjacent phases (e.g., glass), artificially inflating the Ca count in the olivine analysis.<sup>[1]</sup> 3. Presence of micro-inclusions: Calcium-rich micro-inclusions within the olivine are being inadvertently analyzed.</p>	<p>1. Optimize analytical parameters: For Electron Probe Microanalysis (EPMA), use a focused beam, appropriate counting times, and regularly analyze standards to ensure precision. Average <math>2\sigma</math> errors for Ca should be around 17 ppm.<sup>[1]</sup></p> <p>2. Careful point selection: Place analytical points in the center of the grain, far from edges or visible inclusions. If analyzing near rims, be aware of potential contamination from surrounding melt or glass.</p> <p>3. High-resolution imaging: Use back-scattered electron (BSE) imaging to identify and avoid any micro-inclusions or alteration phases before analysis.</p>
Calculated temperatures are geologically unreasonable (too high or too low)	<p>1. Disequilibrium: The olivine crystal was not in equilibrium with the surrounding melt or other minerals at the time of eruption or quenching. This can be due to magma mixing or rapid ascent.<sup>[2]</sup> 2. Diffusive modification: Calcium has diffused into or out of the olivine crystal after its initial formation, altering the composition from which temperature is calculated.<sup>[3]</sup></p>	<p>1. Assess for equilibrium: Analyze multiple elements (e.g., Fe-Mg, Ni, Mn) to check for systematic zoning.<sup>[6]</sup> Consistent core compositions across multiple crystals suggest equilibrium.<sup>[6]</sup></p> <p>2. Model diffusion profiles: For zoned crystals, model the diffusion profiles of Ca and other elements to understand the thermal history and duration of any disequilibrium.</p>

Incorrect thermometer calibration: The chosen calibration for the Ca-in-olivine thermometer is not appropriate for the specific rock type or pressure-temperature conditions.<sup>[4]</sup> 4. Effect of water: The presence of H<sub>2</sub>O in the magma can significantly affect the partitioning of Ca between olivine and the melt, which is not accounted for in all thermometer calibrations.<sup>[1]</sup> <sup>[5]</sup>

[6][7] 3. Select appropriate calibration: Review the literature for the most suitable Ca-in-olivine thermometer calibration for your specific geological context. 4. Use a geohygrometer: If water content is expected to be significant (e.g., in subduction zones), consider using a Ca-in-olivine geohygrometer to account for the effect of H<sub>2</sub>O. <sup>[1][5]</sup>

Significant scatter in a dataset of olivine core compositions

1. Multiple crystal populations: The sample contains olivine crystals from different magmatic events or with different histories. 2. Analytical drift: The analytical instrument (e.g., EPMA) may have drifted during the analytical session. 3. Inconsistent analytical spots: Analyses were not consistently taken from the true core of the olivine crystals.

1. Petrographic analysis: Carefully examine the olivine crystals for different morphologies or inclusion populations that might indicate different origins. 2. Regular standardization: Analyze a secondary standard frequently throughout the analytical session to monitor for and correct any instrumental drift. 3. Systematic analysis: Use imaging to carefully select the geometric center of each crystal for core analysis. For zoned crystals, this provides the most likely starting composition.

Difficulty in analyzing Ca near olivine rims

1. Phase boundary fluorescence: The electron beam overlaps with the adjacent melt or glass, leading to inaccurate Ca

1. Use of Laser Ablation ICP-MS: Consider using Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for rim analyses,

measurements.[8][9] 2. Fine-scale zoning: The rim may have very steep compositional gradients that are difficult to resolve with the available beam size.[1][10]

as it can be less susceptible to phase boundary fluorescence. [8][9] 2. High-resolution line scans: Perform high-resolution (e.g., 10-20  $\mu\text{m}$  spatial resolution) line scans across the rim to capture the compositional changes accurately.[1][5][10]

## Frequently Asked Questions (FAQs)

**Q1:** What is the main source of analytical error in Ca-in-**olivine** thermometry?

A significant source of analytical error can be secondary fluorescence, especially when using an electron microprobe.[1] This occurs when the electron beam excites calcium in adjacent materials (like glass inclusions or the groundmass), leading to an artificially high Ca reading for the **olivine**.[1] Careful selection of analysis points away from phase boundaries is crucial to minimize this effect.[8][9]

**Q2:** How does water content in the magma affect Ca-in-**olivine** thermometry?

The presence of water ( $\text{H}_2\text{O}$ ) in the magma can significantly influence the partitioning of CaO between **olivine** and the silicate melt.[1][5] Higher water content can lead to lower Ca in **olivine** for a given temperature.[1] Therefore, in hydrous magmatic systems, such as those found in subduction zones, applying a standard "dry" Ca-in-**olivine** thermometer may lead to inaccurate temperature estimates. In such cases, a Ca-in-**olivine** geohyrometer, which accounts for the effect of water, should be considered.[1][5]

**Q3:** My **olivine** crystals are zoned. Can I still use them for thermometry?

Yes, but with caution. Compositional zoning in **olivine** indicates a state of disequilibrium, which could be caused by processes like magma mixing, cooling, or decompression.[1][10] While the core of the **olivine** might represent an earlier, higher-temperature equilibrium, the rims will record later, potentially lower-temperature events.[1][10] Modeling the diffusion profiles of Ca,

as well as other elements like Fe-Mg, Ni, and Mn, can provide valuable information about the timescales of these magmatic processes.[6][7]

Q4: What is "subsolidus re-equilibration" and how does it impact thermometry?

Subsolidus re-equilibration refers to the process where mineral compositions change at temperatures below the solidus (the temperature at which a rock completely solidifies) as the rock cools slowly. This can affect thermometers based on the exchange of elements between mineral pairs, such as the **olivine**-spinel thermometer.[9][11] Because Ca diffusion in **olivine** is relatively fast, Ca-in-**olivine** thermometry can also be susceptible to resetting during slow cooling.[3] It is therefore important to consider the cooling history of the rock when interpreting the calculated temperatures.

Q5: How can I be sure my **olivine** was in equilibrium with the melt?

Testing for equilibrium is a critical step. One common method is to calculate the Fe-Mg exchange coefficient ( $K_d$ ) between the **olivine** and the host liquid (or a glass inclusion). If the calculated  $K_d$  is within the expected range for equilibrium (typically around  $0.30 \pm 0.03$ ), it suggests that the **olivine** and melt were in equilibrium for Fe and Mg. While this doesn't guarantee equilibrium for Ca, it provides a strong indication. Additionally, analyzing multiple **olivine** crystals from the same sample can help; a population of crystals with consistent core compositions is more likely to represent an equilibrium assemblage.

## Quantitative Data Summary

The following tables summarize key quantitative data related to analytical precision and the accuracy of thermobarometric models.

Table 1: Representative Analytical Precision for Elements in **Olivine** via EPMA

Element	Average Detection Limit (ppm)	Average $2\sigma$ Error (ppm)
Si	31	~0.10% (relative)
Mg	44	~0.13% (relative)
Fe	36	~0.29% (relative)
Ni	21	33
Mn	19	30
Ca	10	17
Al	13	23

Data sourced from high-precision electron microprobe analyses.[\[1\]](#)

Table 2: Reported Accuracy of Selected Thermobarometers

Thermobarometer	Reported Accuracy	Reference
Ca-in-olivine barometer	$\pm 1.7$ kb ( $1\sigma$ )	Köhler and Brey (1990) as cited in <a href="#">[3]</a>
1D Diffusion Models (uncorrected for anisotropy)	Timescales can vary by factors of 0.1–25 from true 3D diffusion time	Shea et al. (2015) <a href="#">[12]</a>
Mg and Fe <sup>2+</sup> partition geothermometers	< $\pm 1\%$ if pressure is known	Roeder and Emslie (1970) as discussed in <a href="#">[2]</a>

## Experimental Protocols

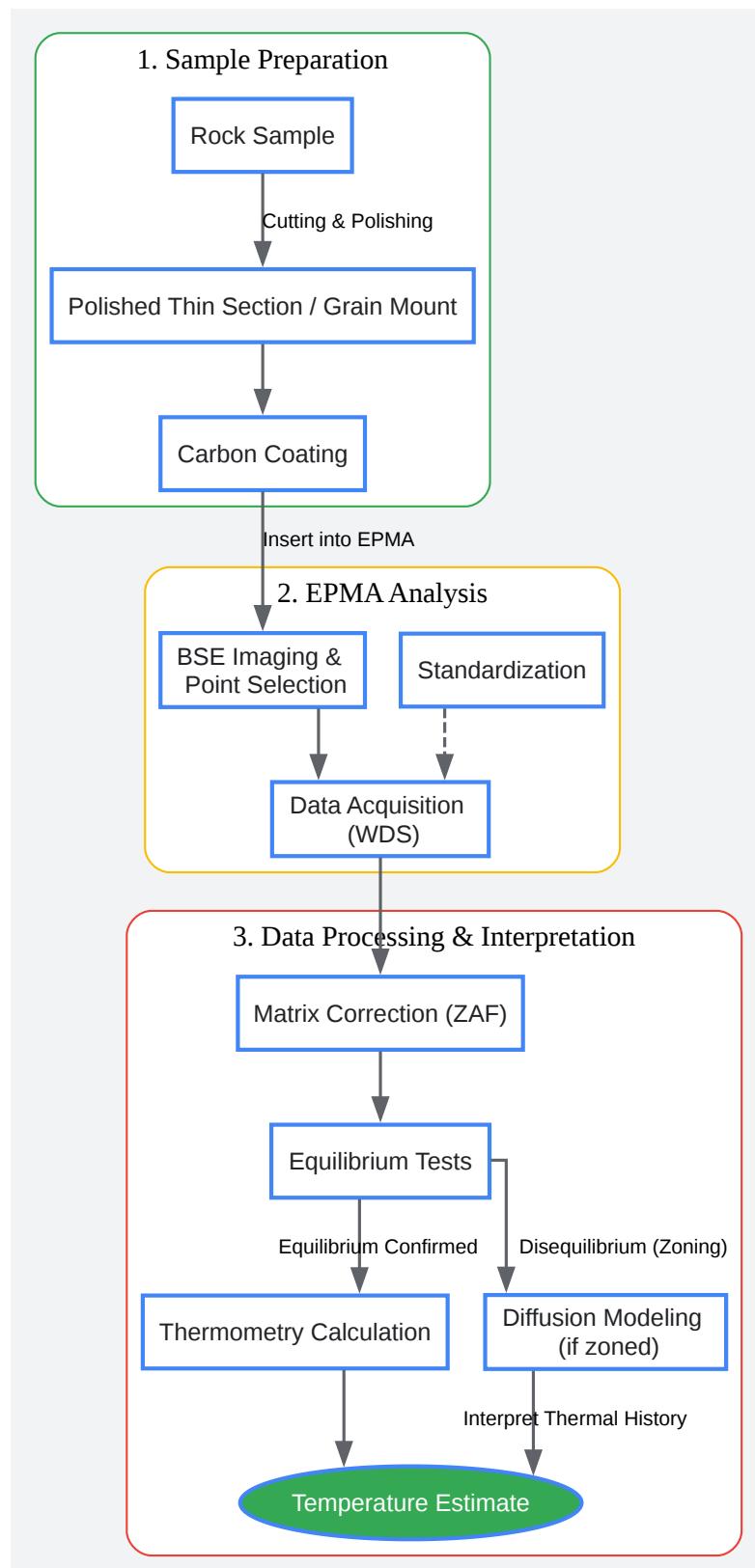
### 1. High-Precision Electron Probe Microanalysis (EPMA) of Olivine

This protocol outlines the key steps for obtaining accurate calcium measurements in **olivine** using an electron probe microanalyzer.

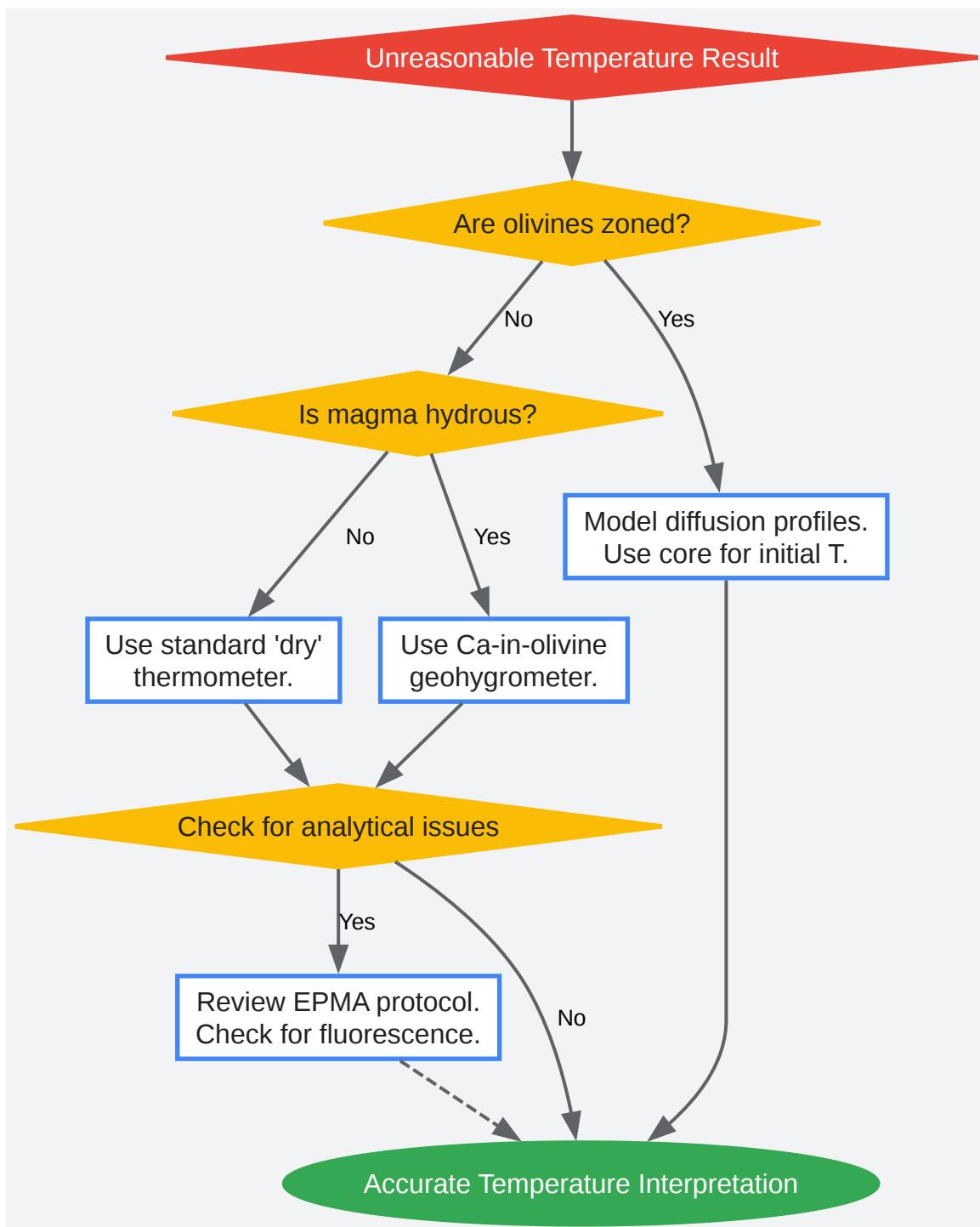
- Sample Preparation: Prepare standard polished thin sections (30  $\mu\text{m}$  thick) or polished grain mounts in epoxy. Ensure the surface is flat, highly polished, and free of scratches or plucking. Carbon coat the sample to a thickness of ~25 nm to ensure conductivity.
- Instrumentation Setup:
  - Use a wavelength-dispersive X-ray spectrometer (WDS) for highest precision.
  - Set accelerating voltage to 15 kV and beam current to 20-100 nA. A focused beam is generally preferred for point analyses.
  - Use appropriate analyzing crystals for Ca (e.g., PET) and other elements of interest.
- Standardization:
  - Calibrate using well-characterized standards. For major elements (Si, Mg, Fe), use **olivine** standards (e.g., San Carlos **olivine**). For Ca, use a standard with a known Ca concentration (e.g., diopside).
  - Regularly analyze a secondary **olivine** standard (like San Carlos **olivine**) to monitor for instrument drift and ensure data quality. The  $2\sigma$  standard deviation for Ca in the San Carlos **olivine** standard should be around 16 ppm.[1]
- Data Acquisition:
  - Use back-scattered electron (BSE) imaging to identify suitable **olivine** grains and to select analysis spots free from cracks, inclusions, or alteration.
  - For core analyses, select the geometric center of the grain.
  - For rim analyses or traverses, perform line scans with a spatial resolution of 10-20  $\mu\text{m}$ .[1][5][10]
  - Use peak counting times of sufficient duration to achieve the desired statistical precision for Ca (e.g., 60-120 seconds). Also measure background counts on either side of the peak.

- Data Correction: Apply a full ZAF (atomic number, absorption, fluorescence) or equivalent matrix correction procedure to the raw X-ray counts to obtain accurate elemental concentrations.

## Visualizations

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Caption: Workflow for Ca-in-**olivine** thermometry using EPMA.



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